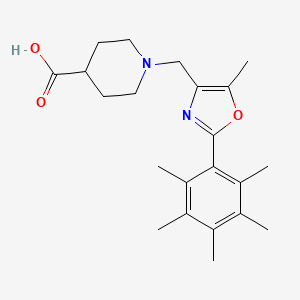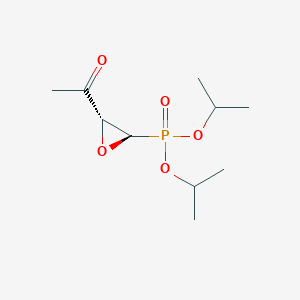![molecular formula C10H7F3O B12867188 4-[1-(Trifluoromethyl)vinyl]benzaldehyde CAS No. 893738-45-9](/img/structure/B12867188.png)
4-[1-(Trifluoromethyl)vinyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Trifluoromethyl)vinyl]benzaldehyde is an organic compound with the molecular formula C10H7F3O. It is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is further connected to a benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Trifluoromethyl)vinyl]benzaldehyde typically involves the reaction of benzaldehyde derivatives with trifluoromethyl-containing reagents. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the vinyl position of the benzaldehyde . The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Trifluoromethyl)vinyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[1-(Trifluoromethyl)vinyl]benzoic acid.
Reduction: 4-[1-(Trifluoromethyl)vinyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(Trifluoromethyl)vinyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[1-(Trifluoromethyl)vinyl]benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
4-[1-(Trifluoromethyl)vinyl]benzaldehyde is unique due to the presence of both a trifluoromethyl group and a vinyl group attached to the benzaldehyde moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other trifluoromethyl-substituted benzaldehydes .
Properties
CAS No. |
893738-45-9 |
|---|---|
Molecular Formula |
C10H7F3O |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
4-(3,3,3-trifluoroprop-1-en-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-6H,1H2 |
InChI Key |
KHMGSKYGPOOPSN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
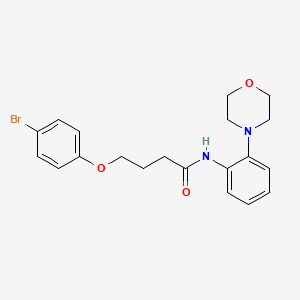

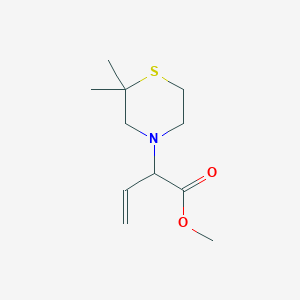
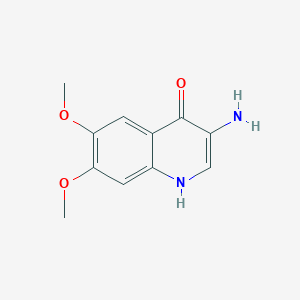
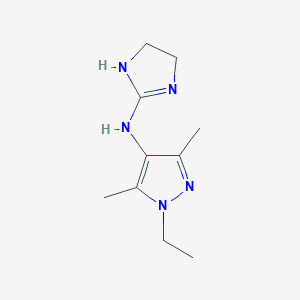
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
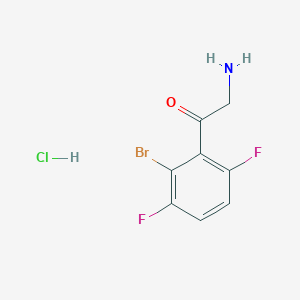
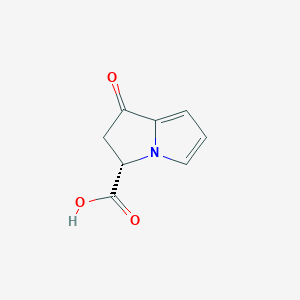
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
